3-Chloro-2-nitro p-Anisidine
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Overview
Description
3-Chloro-2-nitro p-Anisidine is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of p-Anisidine, characterized by the presence of a chlorine atom and a nitro group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-nitro p-Anisidine typically involves the nitration of p-Anisidine followed by chlorination. The nitration process introduces a nitro group into the aromatic ring, while the chlorination step adds a chlorine atom. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for nitration, and a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-nitro p-Anisidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 3-Chloro-2-amino p-Anisidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
3-Chloro-2-nitro p-Anisidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2-nitro p-Anisidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom can participate in substitution reactions, modifying the compound’s activity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
p-Anisidine: Lacks the chlorine and nitro groups, making it less reactive in certain contexts.
2-Nitro-p-Anisidine: Similar structure but without the chlorine atom, affecting its reactivity and applications.
3-Chloro-4-nitroaniline: Similar functional groups but different positions on the aromatic ring, leading to different chemical properties and uses.
Uniqueness: 3-Chloro-2-nitro p-Anisidine is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H11ClN2O3 |
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Molecular Weight |
278.69 g/mol |
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-2-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-10-7-5-9(6-8-10)15-12-4-2-3-11(14)13(12)16(17)18/h2-8,15H,1H3 |
InChI Key |
KPXMOHMQCLQOJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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